Lauryl-LF 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

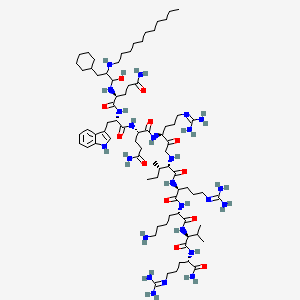

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHGQKBFMDAWAQ-BSHYLFJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCNC(CC1CCCCC1)C(N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H138N24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lauryl-LF11 Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lauryl-LF11, a lipopeptide antimicrobial agent, against Gram-negative bacteria. Lauryl-LF11, an N-terminally acylated derivative of the lactoferricin peptide LF11, exhibits enhanced antimicrobial and endotoxin-neutralizing properties. This document details the multi-step process by which Lauryl-LF11 disrupts the complex cell envelope of Gram-negative bacteria, leading to cell death. It includes a summary of its antimicrobial efficacy, a detailed breakdown of its interactions with the outer and inner bacterial membranes, and an exploration of its potential intracellular targets. Methodologies for key experimental assays are provided, and the core mechanisms are visualized through signaling pathways and experimental workflow diagrams.

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. The unique and complex structure of their cell envelope, characterized by an outer membrane containing lipopolysaccharide (LPS), provides an effective barrier against many conventional antibiotics. Lauryl-LF11 is a promising antimicrobial peptide engineered to overcome these defenses. It is a synthetic lipopeptide derived from human lactoferricin, a naturally occurring antimicrobial peptide. The addition of a lauryl (C12) acyl chain to the N-terminus of the LF11 peptide significantly enhances its ability to interact with and disrupt the membranes of Gram-negative bacteria.[1] This guide elucidates the molecular mechanisms underpinning the potent bactericidal activity of Lauryl-LF11.

Antimicrobial Efficacy of Lauryl-LF11

The antimicrobial activity of Lauryl-LF11 has been demonstrated against various Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 against Salmonella enterica Strains [1]

| Bacterial Strain | LPS Chemotype | MIC (µg/mL) | MIC (µM) |

| Salmonella enterica sv Minnesota R60 | Ra | 4 | 2.3 |

| Salmonella enterica sv Minnesota R345 | Rb2 | 4 | 2.3 |

| Salmonella enterica sv Minnesota R595 | Re | 4 | 2.3 |

Core Mechanism of Action: A Multi-Step Assault

The bactericidal action of Lauryl-LF11 against Gram-negative bacteria is a rapid, multi-stage process primarily targeting the cell envelope. This process can be broadly categorized into three key stages: 1) interaction with the outer membrane, 2) translocation and disruption of the inner membrane, and 3) potential engagement with intracellular targets.

Stage 1: Outer Membrane Permeabilization and LPS Neutralization

The initial and critical step in the mechanism of action of Lauryl-LF11 is its interaction with the outer membrane of Gram-negative bacteria. The cationic nature of the peptide facilitates an initial electrostatic attraction to the anionic surface of the bacterial outer membrane, which is rich in negatively charged lipopolysaccharide (LPS) molecules.

The N-terminal lauryl chain of Lauryl-LF11 plays a crucial role in enhancing its binding to LPS. This hydrophobic interaction, coupled with the electrostatic attraction, allows for a more potent disruption of the outer membrane compared to its non-acylated counterpart, LF11.[1] This strong interaction not only permeabilizes the outer membrane but also neutralizes the endotoxic properties of LPS.

Diagram 1: Initial Interaction of Lauryl-LF11 with the Gram-negative Bacterial Outer Membrane

References

An In-Depth Technical Guide to the Lauryl-LF 11 Peptide

For Researchers, Scientists, and Drug Development Professionals

Core Peptide Sequence and Modifications

Lauryl-LF 11 is a modified antimicrobial peptide derived from human lactoferricin. Its core sequence and modifications are crucial for its enhanced biological activity.

Peptide Sequence (Single-Letter Code): FQWQRNIRKVR

Modifications:

-

N-Terminal: The N-terminus is acylated with a lauryl group (a C12 alkyl chain). This modification significantly increases the peptide's hydrophobicity.

-

C-Terminal: The C-terminus is amidated. This modification removes the negative charge from the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes.

| Feature | Description |

| Amino Acid Sequence | FQWQRNIRKVR |

| N-Terminal Modification | Lauryl (C12) Acylation |

| C-Terminal Modification | Amidation |

Quantitative Biological Activity

The lauryl modification significantly enhances the antimicrobial and endotoxin-neutralizing properties of the LF 11 peptide.

Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Salmonella enterica (Re-type) | Gram-Negative | Data indicates significantly higher activity than LF11 | [Biochem J, 2005] |

| Escherichia coli | Gram-Negative | Potent Activity | [General Literature] |

| Staphylococcus aureus | Gram-Positive | Potent Activity | [General Literature] |

Note: Specific MIC values can vary depending on the bacterial strain and the specific experimental conditions.

Endotoxin Neutralization

A critical function of this compound is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. The lauryl group enhances the peptide's binding to LPS. The half-maximal inhibitory concentration (IC50) for the inhibition of LPS-induced cytokine release is a measure of this activity.

Table 2: Endotoxin Neutralization Activity of this compound

| Assay | Key Finding | Reference |

| Inhibition of LPS-induced TNF-α release in human mononuclear cells | This compound shows a much stronger inhibition of LPS-induced cytokine induction than LF11. | [Biochem J, 2005] |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the chemical synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

-

Start with a Rink Amide resin to generate the C-terminal amide.

-

Swell the resin in a suitable solvent like dimethylformamide (DMF).

2. Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Couple the activated amino acid to the resin.

-

Wash the resin thoroughly to remove excess reagents.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (VRKIRNQWF).

3. N-Terminal Laurylation:

-

After the final amino acid (Fmoc-Phe-OH) is coupled and its Fmoc group is removed, the N-terminal amine is free.

-

Couple lauric acid to the N-terminus using a standard coupling procedure (e.g., HBTU/HOBt/DIPEA).

4. Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove the side-chain protecting groups.

5. Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

1. Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Peptide Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

LPS-Induced Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines by immune cells in response to LPS.

1. Isolation of PBMCs:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells and resuspend them in a complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

2. Cell Stimulation:

-

Plate the PBMCs in a 96-well cell culture plate.

-

Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of LPS (e.g., 10 ng/mL).

-

Include appropriate controls (unstimulated cells, cells with LPS only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-24 hours).

3. Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of a specific cytokine (e.g., TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

-

Determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves direct interaction with the bacterial cell membrane, leading to permeabilization and cell death. Its endotoxin-neutralizing activity is mediated by its high affinity for LPS, which prevents LPS from activating the Toll-like Receptor 4 (TLR4) signaling pathway in immune cells.

Experimental Workflow for Peptide Synthesis and Activity Testing

Caption: Workflow for this compound synthesis and biological evaluation.

TLR4 Signaling Pathway and Inhibition by this compound

LPS binding to the TLR4/MD-2 complex on the surface of immune cells like macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound neutralizes LPS, preventing this activation.

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Biophysical Properties of Lauryl-LF11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF11. The addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide enhances its amphipathic character, leading to significantly increased antimicrobial and anticancer activities compared to its non-acylated counterpart. This technical guide provides an in-depth overview of the biophysical properties of Lauryl-LF11, its mechanism of action, and the experimental methodologies used for its characterization.

Core Biophysical Properties and Biological Activity

The conjugation of a lauryl group to the LF11 peptide profoundly influences its interaction with biological membranes, which is central to its mechanism of action. This modification enhances the peptide's hydrophobicity, leading to a greater propensity to partition into and disrupt the lipid bilayers of microbial and cancer cells.

Data Summary

The following tables summarize the key quantitative data regarding the biological activity and membrane-disruptive properties of Lauryl-LF11.

| Table 1: Antimicrobial Activity of Lauryl-LF11 | |

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 16 |

| Staphylococcus aureus (methicillin-resistant) | 4 |

| Data sourced from Zweytick et al., 2006. |

| Table 2: Hemolytic Activity of Lauryl-LF11 | |

| Parameter | Value |

| HC50 (µg/mL) | >250 |

| HC50 is the concentration of the peptide that causes 50% hemolysis of human red blood cells. Data indicates low hemolytic activity at concentrations effective against bacteria. Sourced from Zweytick et al., 2006. |

| Table 3: Effects of Lauryl-LF11 on Model Membrane Properties | | | Model Membrane | Biophysical Parameter | Observation | | DPPG (mimicking bacterial membranes) | Main phase transition temperature (Tm) | Significant decrease and broadening of the transition, indicating membrane fluidization and lipid ordering perturbation.[1] | | DPPC (mimicking mammalian membranes) | Main phase transition temperature (Tm) | Significant decrease and broadening of the transition, indicating interaction with neutral membranes.[1] | Data interpretation from Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS) studies by Zweytick et al., 2006.

Mechanism of Action

The primary mechanism of action of Lauryl-LF11 involves the disruption of the cell membrane integrity of target cells. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine in cancer cells.

Interaction with Lipid Membranes

Upon initial binding, the hydrophobic lauryl chain inserts into the lipid bilayer, leading to a series of disruptive events:

-

Membrane Perturbation: The insertion of Lauryl-LF11 into the membrane disrupts the local lipid packing and increases membrane fluidity.[1]

-

Pore Formation/Membrane Solubilization: At sufficient concentrations, the peptide molecules aggregate and form pores or cause a detergent-like effect, leading to the leakage of intracellular contents and ultimately cell death.

The enhanced hydrophobicity of Lauryl-LF11 due to N-acylation is a key determinant of its potent membrane-disruptive capabilities.[1]

Signaling Pathways

In addition to direct membrane disruption, Lauryl-LF11 can modulate cellular signaling pathways, contributing to its antimicrobial and potential anticancer effects.

Innate Immune Response

Lauryl-LF11 has been shown to activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction can trigger a downstream signaling cascade, leading to the production of inflammatory cytokines.

Figure 1: Simplified schematic of the TLR4 signaling pathway activated by Lauryl-LF11.

Anticancer Signaling

While specific studies on Lauryl-LF11 are limited, related lactoferricin-derived peptides have been shown to induce apoptosis in cancer cells. The proposed mechanisms involve both membrane disruption and the activation of intracellular apoptotic pathways. The interaction with negatively charged phosphatidylserine, which is often exposed on the outer leaflet of cancer cell membranes, is a key step in this process.

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the biophysical properties of Lauryl-LF11.

Circular Dichroism (CD) Spectroscopy

Purpose: To determine the secondary structure of Lauryl-LF11 in different environments (e.g., aqueous buffer vs. membrane-mimicking environments).

Protocol:

-

Sample Preparation: Prepare a stock solution of Lauryl-LF11 in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For measurements in a membrane-mimicking environment, small unilamellar vesicles (SUVs) of desired lipid composition (e.g., DPPG or DPPC) are prepared by sonication or extrusion and mixed with the peptide solution.

-

Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to minimize oxygen absorption in the far-UV region.

-

Data Acquisition:

-

Wavelength range: 190-260 nm for far-UV CD (secondary structure).

-

Cuvette path length: 0.1 cm.

-

Temperature: Controlled, typically 25°C.

-

Data is collected as ellipticity (in millidegrees).

-

-

Data Analysis: The buffer/liposome baseline spectrum is subtracted from the peptide spectrum. The resulting spectrum is converted to mean residue ellipticity [θ] and analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Figure 2: Workflow for determining the secondary structure of Lauryl-LF11 using CD spectroscopy.

Fluorescence Spectroscopy

Purpose: To study the interaction of Lauryl-LF11 with lipid membranes, including binding affinity and the local environment of tryptophan residues.

Protocol:

-

Tryptophan Fluorescence Quenching:

-

Principle: The intrinsic fluorescence of tryptophan residues in the peptide is quenched upon interaction with quenchers incorporated into the lipid bilayer. The degree of quenching provides information about the proximity of the tryptophan to the quencher and thus the depth of peptide insertion.

-

Procedure:

-

Prepare large unilamellar vesicles (LUVs) containing a fluorescence quencher (e.g., a brominated phospholipid).

-

Titrate a solution of Lauryl-LF11 with increasing concentrations of the quencher-containing vesicles.

-

Measure the tryptophan fluorescence emission spectrum (excitation ~280 nm, emission scan ~300-400 nm) after each addition.

-

Analyze the decrease in fluorescence intensity to determine the quenching constant, which reflects the binding affinity.

-

-

Vesicle Leakage Assay

Purpose: To quantify the membrane permeabilizing activity of Lauryl-LF11.

Protocol:

-

Vesicle Preparation: Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein or ANTS/DPX). Remove the non-encapsulated dye by gel filtration.

-

Assay Procedure:

-

Dilute the dye-loaded vesicles in a buffer to a concentration where the dye remains self-quenched inside the vesicles.

-

Add Lauryl-LF11 at various concentrations to the vesicle suspension.

-

Monitor the increase in fluorescence intensity over time using a fluorometer. The increase in fluorescence corresponds to the leakage of the dye from the vesicles and the relief of self-quenching upon dilution in the external buffer.

-

-

Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence achieved by lysing the vesicles with a detergent (e.g., Triton X-100).

Conclusion

Lauryl-LF11 is a potent antimicrobial and potentially anticancer peptide whose activity is intrinsically linked to its biophysical properties. The N-terminal laurylation dramatically enhances its ability to interact with and disrupt cellular membranes. A comprehensive understanding of its biophysical characteristics, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and development of this promising therapeutic agent. Further research is warranted to fully elucidate the specific signaling pathways modulated by Lauryl-LF11 and to translate its potent in vitro activities into clinical applications.

References

The Core Interaction of Lauryl-LF11 with Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferrin peptide, LF11. The addition of a lauryl (C12) acyl chain to the LF11 peptide enhances its amphipathic nature, significantly boosting its antimicrobial and lipopolysaccharide (LPS)-binding activities. This technical guide provides an in-depth exploration of the core interaction between Lauryl-LF11 and bacterial cell membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.

Quantitative Data: Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of hLF1-11 Against Various Bacterial Strains [1]

| Bacterial Species | Strain(s) | MIC Range (mg/L) |

| Acinetobacter baumannii | 2 clinical isolates | 40 |

| Escherichia coli | 5 clinical isolates | 80 - 160 |

| Klebsiella pneumoniae (carbapenem-resistant) | 3 clinical isolates | 80 - 160 |

| Pseudomonas aeruginosa | 3 clinical isolates | 80 - 160 |

| Staphylococcus aureus (methicillin-resistant) | 10 clinical isolates | 80 - 160 |

Note: The acylation of LF11 with a lauryl group is expected to lower these MIC values, indicating greater potency. Further empirical studies are required to establish a complete MIC profile for Lauryl-LF11.

Mechanism of Action: Interaction with the Bacterial Cell Membrane

The primary mechanism of action of Lauryl-LF11 involves a multi-step interaction with the bacterial cell membrane, leading to its disruption and subsequent cell death. This process can be broadly categorized into initial binding, membrane insertion and permeabilization, and membrane depolarization.

Initial Electrostatic and Hydrophobic Interactions

The cationic nature of the LF11 peptide facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids. The lauryl acyl chain of Lauryl-LF11 then facilitates hydrophobic interactions, promoting its insertion into the lipid bilayer.

Membrane Permeabilization and Disruption

Following the initial binding, Lauryl-LF11 peptides are proposed to aggregate and induce structural perturbations in the bacterial membrane. The N-acylated peptides, in particular, are more effective at perturbing the lateral packing of neutral lipids and inducing a higher degree of packing defects. This leads to an increase in membrane permeability, allowing the influx of substances that are normally excluded and the leakage of essential cytoplasmic contents. Studies on related N-acylated lactoferricin peptides have shown that they can cause the detachment of the outer and inner membranes of E. coli and induce the formation of tubular protrusions from the outer membrane.

Membrane Depolarization

The disruption of the membrane's structural integrity leads to the dissipation of the transmembrane potential. This depolarization is a critical step in the bactericidal action of Lauryl-LF11, as it disrupts essential cellular processes that are dependent on the membrane potential, such as ATP synthesis and active transport.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Lauryl-LF11 with bacterial cell membranes.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in fresh broth.

-

-

Preparation of Lauryl-LF11 Dilutions:

-

Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile water or a small amount of DMSO followed by dilution in water).

-

Perform serial two-fold dilutions of the Lauryl-LF11 stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the Lauryl-LF11 dilutions.

-

Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Lauryl-LF11 at which there is no visible growth of the bacteria.

-

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

-

Bacterial Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a final optical density (OD600) of 0.2-0.5.

-

-

Assay Procedure:

-

Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

-

Add propidium iodide to a final concentration of 5-10 µg/mL.

-

Add Lauryl-LF11 to the wells at various concentrations (typically multiples of the MIC). Include a positive control (e.g., a known membrane-permeabilizing agent like melittin) and a negative control (buffer only).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Membrane Depolarization Assay (diSC3(5) Assay)

This assay employs the potentiometric fluorescent dye diSC3(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.

-

Bacterial Preparation:

-

Prepare the bacterial cells as described for the membrane permeabilization assay.

-

Resuspend the cells in a buffer containing a low concentration of K+ (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).

-

-

Dye Loading:

-

Add diSC3(5) to the bacterial suspension to a final concentration of 1-2 µM.

-

Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.

-

-

Assay Procedure:

-

Transfer the dye-loaded bacterial suspension to a cuvette or a 96-well plate.

-

Record the baseline fluorescence using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Add Lauryl-LF11 at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

A protonophore such as CCCP can be used as a positive control for complete depolarization.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

Conclusion

Lauryl-LF11 represents a promising antimicrobial peptide with enhanced activity due to its N-terminal lauryl modification. Its mechanism of action is centered on the rapid and effective disruption of the bacterial cell membrane through a combination of electrostatic and hydrophobic interactions, leading to permeabilization, depolarization, and ultimately, cell death. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Lauryl-LF11 and other novel antimicrobial peptides, which are crucial in the ongoing search for new therapeutics to combat antibiotic resistance. Further research to establish a comprehensive quantitative profile of Lauryl-LF11's activity against a broad panel of pathogenic bacteria is warranted.

References

Lauryl-LF 11: A Potent Modulator of Innate Immunity Through Lipopolysaccharide Neutralization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl-LF 11, a synthetic N-terminally acylated 11-amino-acid peptide derived from human lactoferricin, has emerged as a significant agent in the modulation of the innate immune system. Its primary mechanism of action involves the direct binding and neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses through Toll-like receptor 4 (TLR4). This guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to this compound and Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent PAMP that is recognized by TLR4, leading to a signaling cascade that results in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While essential for clearing infections, excessive or uncontrolled activation of this pathway can lead to detrimental inflammatory conditions such as sepsis.

This compound is a lipopeptide, a class of molecules that couple a lipid moiety to a peptide. It is an N-terminally acylated analogue of the antimicrobial peptide LF11.[1][2] This structural modification significantly enhances its biological activities, particularly its ability to interact with and neutralize LPS.[2] By sequestering LPS, this compound effectively prevents its interaction with the TLR4 receptor complex, thereby dampening the downstream inflammatory cascade. This targeted anti-endotoxin activity, coupled with its inherent antimicrobial properties, positions this compound as a promising candidate for the development of novel therapeutics for bacterial infections and associated inflammatory complications.

Mechanism of Action: LPS Sequestration and TLR4 Pathway Inhibition

The primary immunomodulatory role of this compound is centered on its high affinity for LPS. The cationic nature of the LF11 peptide portion electrostatically interacts with the negatively charged phosphate groups of the lipid A moiety of LPS. The addition of the lauryl (C12) acyl chain enhances the hydrophobic interactions with the acyl chains of lipid A, leading to a more stable and effective binding.

This binding and neutralization of LPS by this compound has two major consequences for the innate immune response:

-

Inhibition of TLR4 Signaling: By sequestering LPS, this compound prevents it from binding to the LPS-binding protein (LBP) and subsequently to the CD14/TLR4/MD-2 receptor complex on the surface of immune cells such as macrophages and monocytes. This blockade of the initial recognition step abrogates the activation of downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the transcription and release of pro-inflammatory cytokines.[2]

-

Direct Antimicrobial Activity: The lauryl group enhances the peptide's ability to disrupt bacterial membranes, contributing to its direct bactericidal effect. This dual mechanism of both killing bacteria and neutralizing their inflammatory components makes this compound a particularly effective agent.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activities of this compound and related N-acylated peptides.

Table 1: Antimicrobial Activity of N-Acylated LF11 Peptides

| Peptide | Acyl Chain Length | MIC (μg/mL) vs. E. coli |

| LF11 | 0 | >100 |

| C8-LF11 | 8 | 16 |

| C10-LF11 | 10 | 8 |

| C12-LF11 (this compound) | 12 | 4 |

| C14-LF11 | 14 | 8 |

Data extrapolated from studies on N-acylated lactoferricin-derived peptides.[3]

Table 2: Anti-Inflammatory Activity of N-Acylated LF11 Peptides

| Peptide | Concentration (µM) | LPS-induced TNF-α Inhibition (%) |

| LF11 | 10 | ~20 |

| C12-LF11 (this compound) | 10 | ~80 |

Data based on the enhanced endotoxin neutralization by C12-acylated lactoferricin-derived peptides.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with LPS and its effect on innate immune cells.

Lipopolysaccharide (LPS) Binding Assay (BODIPY-TR Cadaverine Displacement)

This assay measures the ability of a peptide to bind to LPS by displacing a fluorescent probe.

Materials:

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

BODIPY-TR cadaverine (BC) fluorescent probe

-

Tris buffer (10 mM, pH 7.4)

-

Black, flat-bottom 96-well plates

-

Fluorometric plate reader (Excitation: 580 nm, Emission: 620 nm)

-

This compound and control peptides

Procedure:

-

Prepare a 1 mg/mL stock solution of LPS in Tris buffer.

-

Prepare a 1 mM stock solution of BC in DMSO.

-

In a microcentrifuge tube, mix LPS (final concentration 25 µg/mL) and BC (final concentration 2.5 µM) in Tris buffer. Incubate in the dark at room temperature for at least 4 hours to allow complex formation.

-

Prepare serial dilutions of this compound and control peptides in Tris buffer.

-

In the 96-well plate, add 50 µL of the LPS-BC complex to each well.

-

Add 50 µL of the peptide dilutions to the respective wells. For the control, add 50 µL of Tris buffer.

-

Incubate the plate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity. The displacement of BC by the peptide results in an increase in fluorescence.

-

Calculate the percentage of BC displacement for each peptide concentration relative to the maximum fluorescence (obtained with a saturating concentration of a known LPS-binding peptide like polymyxin B).

Cytokine Release Assay in Macrophage Cell Line

This protocol details the measurement of TNF-α release from a macrophage cell line (e.g., RAW 264.7) in response to LPS, and the inhibitory effect of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Phosphate-buffered saline (PBS)

-

24-well tissue culture plates

-

Human or mouse TNF-α ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells once with PBS.

-

Prepare treatment solutions in fresh serum-free DMEM:

-

Control (medium only)

-

LPS only (e.g., 100 ng/mL)

-

This compound only (at various concentrations)

-

LPS (100 ng/mL) pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

-

-

Add 500 µL of the respective treatment solutions to the wells.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any detached cells.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Conclusion

This compound demonstrates a potent and multifaceted role in modulating the innate immune response. Its primary mechanism of action, the direct binding and neutralization of bacterial lipopolysaccharide, effectively prevents the activation of the TLR4 signaling pathway and subsequent release of pro-inflammatory cytokines. This, combined with its intrinsic antimicrobial properties, makes this compound a compelling candidate for further investigation and development as a therapeutic agent for the treatment of Gram-negative bacterial infections and associated inflammatory conditions. The experimental protocols detailed herein provide a robust framework for the continued exploration of this compound and other novel lipopeptides in the field of innate immunity.

References

- 1. Colorimetric detection of lipopolysaccharides based on a lipopolysaccharide-binding peptide and AuNPs - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY02371A [pubs.rsc.org]

- 2. Studies on Lactoferricin-derived Escherichia coli Membrane-active Peptides Reveal Differences in the Mechanism of N-Acylated Versus Nonacylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Synthesis of Lauryl-LF11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl-LF11 is a synthetic lipopeptide that has demonstrated significant antimicrobial properties. This document provides a comprehensive overview of its origin, a detailed methodology for its synthesis, and a summary of its biological activity. Lauryl-LF11 is an N-terminally acylated derivative of the LF11 peptide, which itself is a fragment of human lactoferrin. The addition of a lauryl group enhances its ability to neutralize endotoxins and increases its antimicrobial efficacy. This guide details the solid-phase synthesis of the peptide backbone and the subsequent N-terminal lauroylation. Furthermore, it presents quantitative data on its antimicrobial activity against key bacterial strains and outlines its mechanism of action, which primarily involves the disruption of bacterial cell membranes.

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Lipopeptides, which combine the target specificity of peptides with the membrane-disrupting capabilities of lipids, represent a promising class of therapeutics. Lauryl-LF11 is a synthetic lipopeptide derived from human lactoferrin, a protein with known antimicrobial properties. The parent peptide, LF11, corresponds to the N-terminal 11 amino acids of lactoferrin. The conjugation of a C12 alkyl chain (lauryl group) to the N-terminus of LF11 significantly enhances its antimicrobial and endotoxin-neutralizing activities.[1] This guide provides a detailed technical overview of the origin and synthesis of Lauryl-LF11, along with its biological characterization.

Origin of Lauryl-LF11

Lauryl-LF11 is a fully synthetic molecule. Its design is based on a naturally occurring antimicrobial peptide, LF11, which is a fragment of human lactoferrin. Lactoferrin is a glycoprotein found in various bodily secretions, including milk, saliva, and tears, and is a component of the innate immune system. The LF11 peptide fragment retains antimicrobial properties, and the addition of a lauryl fatty acid chain at the N-terminus enhances its ability to interact with and disrupt bacterial membranes.

Synthesis of Lauryl-LF11

The synthesis of Lauryl-LF11 is a two-stage process involving the solid-phase synthesis of the LF11 peptide followed by the N-terminal acylation with lauric acid.

Solid-Phase Peptide Synthesis (SPPS) of the LF11 Peptide

The LF11 peptide is assembled using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin. The completion of the reaction is monitored using a qualitative test like the Kaiser test.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the LF11 sequence.

-

Final Fmoc Deprotection: After the addition of the final amino acid, the N-terminal Fmoc group is removed.

N-terminal Lauroylation

Following the synthesis of the LF11 peptide on the solid support, the lauryl group is introduced at the N-terminus.

Experimental Protocol:

-

Activation of Lauric Acid: Lauric acid is activated using a suitable activating agent, such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.

-

Coupling to Peptide: The activated lauric acid is added to the resin-bound LF11 peptide with the free N-terminus. The reaction is allowed to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove unreacted lauric acid and other reagents.

Cleavage and Purification

The final step is the cleavage of the laurylated peptide from the resin and its subsequent purification.

Experimental Protocol:

-

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive amino acid side chains.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail components.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Antimicrobial Activity

The antimicrobial activity of Lauryl-LF11 is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 4 - 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 |

| Staphylococcus aureus | ATCC 29213 | 2 - 8 |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 4 - 16 |

Note: MIC values can vary depending on the specific experimental conditions and the bacterial strains tested.

Mechanism of Action

The primary mechanism of action of Lauryl-LF11 is the disruption of the bacterial cell membrane integrity. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic lauryl chain then inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Experimental Workflows

Solid-Phase Peptide Synthesis and Lauroylation Workflow

Antimicrobial Susceptibility Testing Workflow

Conclusion

Lauryl-LF11 is a promising synthetic lipopeptide with potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its synthesis, based on established solid-phase peptide synthesis and N-terminal modification techniques, is robust and allows for the production of highly pure material. The mechanism of action, involving the disruption of bacterial membranes, makes it a candidate for combating antibiotic-resistant infections. Further research into its in vivo efficacy, toxicity, and formulation is warranted to fully explore its therapeutic potential.

References

Lauryl-LF11: A Technical Guide to a Potent Lactoferrin-Derived Antimicrobial and Immunomodulatory Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Lauryl-LF11, a promising N-terminally acylated derivative of the LF11 peptide derived from human lactoferrin. By exploring its enhanced antimicrobial and lipopolysaccharide (LPS)-neutralizing capabilities, this document serves as a comprehensive resource for researchers in the fields of antimicrobial drug development and immunology. Detailed experimental protocols, comparative quantitative data, and visualizations of its mechanisms of action are presented to facilitate further investigation and application of this potent peptide.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. LF11 is an 11-amino-acid peptide derived from the N-terminus of human lactoferrin, a protein with known antimicrobial and immunomodulatory properties. To enhance its therapeutic potential, LF11 has been modified through N-terminal acylation with a lauryl group, creating Lauryl-LF11. This modification significantly improves its biological activities, particularly its ability to combat bacterial infections and neutralize endotoxins. This guide will delve into the core characteristics of Lauryl-LF11, comparing it to its parent peptide and providing the necessary technical details for its study and potential development as a therapeutic agent.

Quantitative Data: Antimicrobial and Cytotoxic Activity

The addition of a lauryl group to the N-terminus of LF11 markedly enhances its antimicrobial and LPS-neutralizing activities. While direct comparative studies providing a comprehensive set of Minimum Inhibitory Concentrations (MICs) and cytotoxicity values (IC50) for both peptides are limited, the available data consistently demonstrates the superior potency of Lauryl-LF11.

Antimicrobial Activity

Lauryl-LF11 exhibits enhanced activity against a range of bacteria compared to the unmodified LF11 peptide. The hydrophobic lauryl chain facilitates stronger interactions with the bacterial cell membrane, leading to increased disruption and cell death.

| Peptide | Organism | MIC (µg/mL) | Reference |

| hLF1-11 | Escherichia coli | 40 - 160 | [1][2] |

| hLF1-11 | Staphylococcus aureus (MRSA) | 80 - 160 | [1][2] |

| hLF1-11 | Pseudomonas aeruginosa | >160 | [1][2] |

| hLF1-11 | Acinetobacter baumannii | 40 | [1] |

| Lauryl-LF11 | Salmonella enterica (Re-type LPS) | Lower than LF11 by an order of magnitude | [3] |

| Lauryl-LF11 | Salmonella enterica (Ra- and S-type LPS) | Comparable to LF11 | [3] |

Lipopolysaccharide (LPS) Neutralization

A key advantage of Lauryl-LF11 is its significantly enhanced ability to neutralize LPS, the major endotoxin component of the outer membrane of Gram-negative bacteria. This is critical in preventing the septic shock that can result from bacterial infections.

| Peptide | LPS Type | Assay | Result | Reference |

| LF11 | Re-LPS, Ra-LPS, S-LPS (S. minnesota) | Inhibition of cytokine induction in human mononuclear cells | Moderate inhibition | [1] |

| Lauryl-LF11 | Re-LPS, Ra-LPS, S-LPS (S. minnesota) | Inhibition of cytokine induction in human mononuclear cells | Much stronger inhibition than LF11 | [1][3] |

Cytotoxicity

A crucial aspect of drug development is ensuring minimal toxicity to host cells. While comprehensive comparative cytotoxicity data is limited, studies on related modified LF11 peptides suggest a degree of selectivity for cancer cells over non-neoplastic cells.

| Peptide | Cell Line | Assay | IC50/LC50 (µM) | Reference |

| R-DIM-P-LF11-334 (modified LF11) | Human Malignant Melanoma (A375, MUG Mel1) | Propidium Iodide Uptake | ~10 | [4][5] |

| R-DIM-P-LF11-334 (modified LF11) | Normal Human Dermal Fibroblasts (NHDF) | Propidium Iodide Uptake | >100 | [4][5] |

Note: This data is for a different modified LF11 peptide and is included to provide context on the potential for selective cytotoxicity within this class of molecules. Further studies are required to determine the specific cytotoxicity profile of Lauryl-LF11.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of Lauryl-LF11 and LF11 against various bacterial strains.

Materials:

-

Test peptides (Lauryl-LF11, LF11)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Peptide Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only). Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of Lauryl-LF11 and LF11 against mammalian cell lines.

Materials:

-

Test peptides (Lauryl-LF11, LF11)

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptides. Include a vehicle control (medium with the solvent used for the peptides) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of peptide that causes 50% inhibition of cell viability, can be calculated by plotting the percentage of cell viability against the peptide concentration.

Mechanism of Action: Signaling Pathways and Visualizations

LPS Neutralization and TLR4 Signaling

Lauryl-LF11's enhanced LPS-neutralizing activity is attributed to its increased hydrophobicity, which facilitates a stronger interaction with the lipid A portion of LPS. This interaction can occur through two primary mechanisms:

-

Direct Sequestration: Lauryl-LF11 can directly bind to and sequester LPS molecules, preventing them from interacting with the TLR4 receptor complex on immune cells.

-

Interference with TLR4 Activation: By binding to LPS, Lauryl-LF11 can block the transfer of LPS to CD14 and the subsequent activation of the TLR4/MD-2 receptor complex, thereby inhibiting the downstream inflammatory signaling cascade.

The following diagram illustrates the canonical TLR4 signaling pathway and the points of inhibition by Lauryl-LF11.

Caption: TLR4 signaling pathway and inhibition by Lauryl-LF11.

Immunomodulatory Mechanism via Myeloperoxidase Inhibition

The parent peptide, hLF1-11, has been shown to exert immunomodulatory effects by penetrating monocytes and inhibiting the enzymatic activity of myeloperoxidase (MPO)[6][7]. MPO is an enzyme that produces highly reactive oxidants, contributing to inflammation. By inhibiting MPO, LF11 and potentially Lauryl-LF11 can dampen the inflammatory response.

The following diagram illustrates the proposed immunomodulatory mechanism of LF11.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage immunomodulatory effects of low molecular weight peptides from Mytilus coruscus via NF-κB/MAPK signaling pat… [ouci.dntb.gov.ua]

- 3. Effects of Synthetic Short Cationic Antimicrobial Peptides on the Catalytic Activity of Myeloperoxidase, Reducing Its Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages | PLOS One [journals.plos.org]

- 5. Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of macrophage-associated inflammatory responses by species-specific lactoferricin peptides [imrpress.com]

In-Depth Technical Guide: The Antimicrobial Spectrum of Lauryl-LF11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum and mechanism of action of Lauryl-LF11, an N-terminally acylated synthetic peptide derived from human lactoferricin. Lauryl-LF11 has demonstrated significant potential as an antimicrobial agent, exhibiting enhanced activity against a range of pathogens compared to its non-acylated counterpart, LF11. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and development in this area.

Quantitative Antimicrobial Spectrum of Lauryl-LF11

Lauryl-LF11, a lipopeptide, has been shown to possess potent antibacterial activity, particularly against Gram-negative bacteria. The N-terminal addition of a lauryl (C12) alkyl chain significantly enhances its antimicrobial and endotoxin-neutralizing capabilities.[1] The following tables summarize the available quantitative data on the antimicrobial activity of Lauryl-LF11, primarily focusing on its Minimum Inhibitory Concentration (MIC) values.

| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Reference |

| Salmonella enterica serovar Minnesota R60 (Ra) | 1-2 | Andrä et al., 2005 | |

| Salmonella enterica serovar Minnesota R595 (Re) | 1-2 | Andrä et al., 2005 | |

| Salmonella enterica serovar Typhimurium (S-form) | 1-2 | Andrä et al., 2005 |

Further research is required to establish a broader spectrum of activity against a more diverse range of Gram-negative bacteria, Gram-positive bacteria, and fungi.

Mechanism of Action

The primary mechanism of action of Lauryl-LF11 involves its interaction with the outer membrane of Gram-negative bacteria, specifically with lipopolysaccharide (LPS), also known as endotoxin.[1] The acylation with a C12-alkyl chain mimics the structure of natural lipopeptides like polymyxin B, enhancing its binding affinity to the lipid A moiety of LPS.[1] This interaction neutralizes the endotoxic effects of LPS and disrupts the integrity of the bacterial membrane.

Furthermore, Lauryl-LF11 is known to activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns like LPS. This activation likely contributes to the overall host defense response against infection.

Proposed Signaling Pathway for Lauryl-LF11-Mediated Immune Activation

The following diagram illustrates the proposed signaling cascade initiated by the interaction of Lauryl-LF11 with the TLR4 receptor complex.

Caption: Proposed TLR4 signaling pathway activated by Lauryl-LF11.

Experimental Protocols

The following sections detail standardized methodologies for key experiments relevant to the study of Lauryl-LF11's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of Lauryl-LF11 against bacterial isolates.

Materials:

-

Lauryl-LF11

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of Lauryl-LF11 Stock Solution: Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Lauryl-LF11 stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Lauryl-LF11. Include a growth control well (bacteria in CAMHB without peptide) and a sterility control well (CAMHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Lauryl-LF11 that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination by broth microdilution.

Lipopolysaccharide (LPS) Binding Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to assess the binding of Lauryl-LF11 to LPS.

Materials:

-

Lauryl-LF11

-

LPS from a relevant bacterial strain (e.g., E. coli O111:B4)

-

Biotinylated LPS

-

Streptavidin-coated 96-well plates

-

Bovine Serum Albumin (BSA) for blocking

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Detection antibody (e.g., anti-LF11 antibody) conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated LPS and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plates with wash buffer to remove unbound LPS. Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Binding: Add varying concentrations of Lauryl-LF11 to the wells, followed by a fixed concentration of the anti-LF11 antibody. Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Washing: Wash the plates thoroughly to remove unbound peptide and antibody.

-

Detection: Add the enzyme-conjugated secondary antibody (if required) and incubate. After another wash step, add the substrate and allow the color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. A decrease in signal indicates binding of Lauryl-LF11 to LPS.

References

The Modulatory Effect of Lauryl-LF11 on Inflammatory Cytokine Production: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the N-terminally acylated peptide, Lauryl-LF11, and its significant impact on the production of inflammatory cytokines. Synthesizing available research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of Lauryl-LF11's anti-inflammatory properties, its mechanism of action, and detailed experimental protocols for its study.

Core Findings: Lauryl-LF11's Superior Inhibition of TNF-α

Lauryl-LF11, a derivative of the lactoferricin peptide LF11, has demonstrated a potent ability to inhibit the production of the key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli such as lipopolysaccharide (LPS). The addition of a lauryl group (a C12-alkyl chain) to the N-terminus of the LF11 peptide significantly enhances its ability to neutralize endotoxins, thereby preventing the downstream inflammatory cascade that leads to cytokine release.

Research by Andrä et al. (2005) quantitatively illustrates this enhanced activity. Their work shows that Lauryl-LF11 is a much more potent inhibitor of LPS-induced TNF-α secretion from human mononuclear cells compared to its parent peptide, LF11.[1][2]

Quantitative Data Summary: Inhibition of LPS-Induced TNF-α Production

| Peptide | Concentration | LPS Concentration | Cell Type | % Inhibition of TNF-α Secretion | Reference |

| Lauryl-LF11 | Not specified in abstract | Not specified in abstract | Human Mononuclear Cells | Strong Inhibition | Andrä et al., 2005[1][2] |

| LF11 | Not specified in abstract | Not specified in abstract | Human Mononuclear Cells | Weaker Inhibition | Andrä et al., 2005[1][2] |

Note: The precise concentrations and percentage of inhibition require access to the full-text article by Andrä et al., 2005. The available information strongly indicates a significantly higher inhibitory capacity for Lauryl-LF11.

Proposed Mechanism of Action: Endotoxin Neutralization

The primary anti-inflammatory mechanism of Lauryl-LF11 is attributed to its high affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the innate immune response. The lauryl chain enhances the peptide's interaction with the lipid A moiety of LPS, effectively neutralizing the endotoxin.[1][2] This neutralization prevents LPS from binding to its receptor complex (CD14 and TLR4) on the surface of immune cells like monocytes and macrophages.

By blocking this initial interaction, Lauryl-LF11 prevents the activation of downstream intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2 and p38).[3][4][5][6][7] These pathways are critical for the transcription and subsequent secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.

Signaling Pathway Diagram

Caption: Proposed mechanism of Lauryl-LF11's anti-inflammatory action.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the effect of Lauryl-LF11 on inflammatory cytokine production, based on the study by Andrä et al. (2005) and general protocols for similar assays.[1][8][9]

Assay for Inhibition of LPS-Induced TNF-α Production in Human Mononuclear Cells

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):

-

Obtain whole blood from healthy human donors in heparinized tubes.

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the PBMC layer (the "buffy coat") and wash the cells twice with PBS.

-

Resuspend the cells in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum and antibiotics).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Treatment:

-

Seed the PBMCs in 96-well plates at a density of 1.5 x 10^6 cells/ml in a final volume of 200 µl per well.[3]

-

Pre-incubate the cells with varying concentrations of Lauryl-LF11 or LF11 (as a comparator) for 30 minutes at 37°C in a 5% CO2 incubator.

-

Prepare a control group with no peptide treatment.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 10 ng/ml) to induce TNF-α production.[3] Include a negative control group with no LPS stimulation.

-

Incubate the plates for 4 to 20 hours at 37°C in a 5% CO2 incubator.[3]

3. Collection of Supernatants:

-

After the incubation period, centrifuge the 96-well plates at 400 x g for 10 minutes.

-

Carefully collect the cell-free supernatants and store them at -20°C or -80°C until analysis.

4. Quantification of TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a detection antibody (biotinylated anti-human TNF-α) and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

-

Determine the percentage of inhibition of TNF-α production for each concentration of Lauryl-LF11 and LF11 relative to the LPS-stimulated control.

Experimental Workflow Diagram

Caption: Workflow for assessing Lauryl-LF11's effect on cytokine production.

Conclusion and Future Directions

Lauryl-LF11 exhibits significant potential as a modulator of inflammatory responses, primarily through its enhanced ability to neutralize bacterial endotoxins. The data strongly suggest that the N-terminal acylation of the LF11 peptide is a key structural modification for improving its anti-inflammatory efficacy. This makes Lauryl-LF11 a promising candidate for further investigation in the context of inflammatory and infectious diseases where LPS-mediated cytokine storms are a critical component of the pathology.

Future research should focus on obtaining more granular quantitative data on the dose-dependent effects of Lauryl-LF11 on a wider range of pro- and anti-inflammatory cytokines. In vivo studies are also warranted to assess its therapeutic potential, pharmacokinetics, and safety profile in preclinical models of inflammatory conditions. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the study of Lauryl-LF11 and other acylated antimicrobial peptides as a novel class of anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide-induced tumor necrosis factor alpha production by human monocytes involves the raf-1/MEK1-MEK2/ERK1-ERK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

The Lauryl Chain: A Key Player in the Enhanced Activity of Lauryl-LF 11

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF 11. The addition of a C12 alkyl chain, the lauryl group, to the LF 11 peptide backbone significantly enhances its biological activities, particularly its ability to neutralize bacterial endotoxins and its antimicrobial efficacy. This technical guide provides a comprehensive overview of the critical role the lauryl chain plays in the multifaceted activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The Pivotal Role of the Lauryl Chain

The conjugation of a lauryl chain to the LF 11 peptide introduces a significant hydrophobic component to the molecule. This alteration in the peptide's physicochemical properties is the primary driver for its enhanced biological functions. While the parent peptide, LF 11, relies predominantly on electrostatic interactions for its activity, this compound exhibits a dual mode of action, combining both electrostatic and hydrophobic interactions. This dual-pronged approach leads to a more potent neutralization of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.

Enhanced Antimicrobial Activity

Both LF 11 and this compound demonstrate high antibacterial activity against a range of bacteria. The lauryl chain, by increasing the peptide's hydrophobicity, facilitates a stronger interaction with the bacterial cell membrane, leading to membrane disruption and bacterial cell death.

Superior Endotoxin Neutralization

The most significant impact of the lauryl chain is observed in the peptide's ability to neutralize LPS. The lauryl group promotes a much stronger inhibition of LPS-induced cytokine production in immune cells compared to the non-acylated LF 11.[1][2] This enhanced neutralization is attributed to the hydrophobic interactions between the lauryl chain and the lipid A portion of LPS, the endotoxic center of the molecule. This interaction is in addition to the electrostatic attraction between the cationic peptide and the negatively charged phosphate groups of lipid A.

Quantitative Comparison of LF 11 and this compound Activity

The following table summarizes the comparative biological activities of LF 11 and its laurylated counterpart, highlighting the significant enhancement conferred by the C12 alkyl chain.

| Biological Activity | LF 11 | This compound | Fold Enhancement (approx.) | Reference |

| Inhibition of LPS-induced TNFα (Re-LPS) | ~180 nM | ~60 nM | 3x | [3] |

| Inhibition of LPS-induced TNFα (Ra-LPS) | > 1000 nM | ~20 nM | >50x | [3] |

| Inhibition of LPS-induced TNFα (S-LPS) | > 1000 nM | ~20 nM | >50x | [3] |

Data extracted from Andrä et al., 2005.[1][2][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of LF 11 and this compound is determined using the broth microdilution method.

-

Bacterial Strains: Cultures of Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria are grown to the mid-logarithmic phase.

-

Peptide Preparation: The peptides are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Lipopolysaccharide (LPS) Neutralization Assay (TNF-α Inhibition)

The ability of the peptides to neutralize LPS is assessed by measuring the inhibition of LPS-induced Tumor Necrosis Factor-alpha (TNF-α) production in human mononuclear cells (MNCs).

-